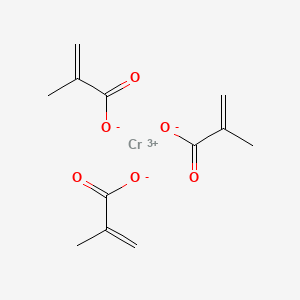![molecular formula C19H31NO3 B13804940 butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate CAS No. 53251-84-6](/img/structure/B13804940.png)
butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate is an organic compound with the molecular formula C19H31NO3 and a molecular weight of 321.45 g/mol . This compound is characterized by its complex structure, which includes a benzoate ester, a dimethylamino group, and an ethoxy linkage. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate typically involves the reaction of 2-(dimethylamino)ethanol with a suitable benzoic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include dimethylaminoethanol and benzoic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in the presence of a catalyst to accelerate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The ester linkage allows the compound to be hydrolyzed under physiological conditions, releasing active metabolites .
Comparación Con Compuestos Similares
Similar Compounds
2-(dimethylamino)ethoxy]ethanol: Shares the dimethylaminoethoxy functional group but lacks the benzoate ester.
Butyl benzoate: Contains the benzoate ester but lacks the dimethylaminoethoxy group.
Uniqueness
Butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
53251-84-6 |
|---|---|
Fórmula molecular |
C19H31NO3 |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C19H31NO3/c1-7-8-12-23-19(21)17-15(4)9-10-16(14(2)3)18(17)22-13-11-20(5)6/h9-10,14H,7-8,11-13H2,1-6H3 |
Clave InChI |
FXZFKDKFRLPXDC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C(C=CC(=C1OCCN(C)C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


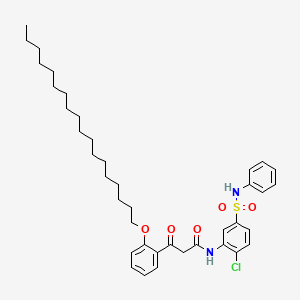
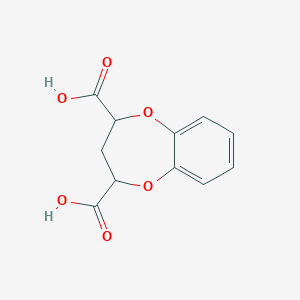
![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
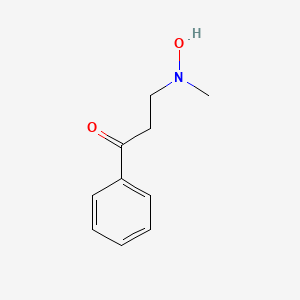
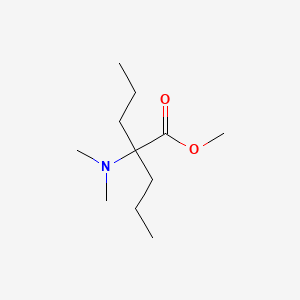
![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)](/img/structure/B13804878.png)
![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)
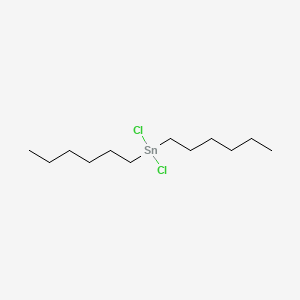
![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)
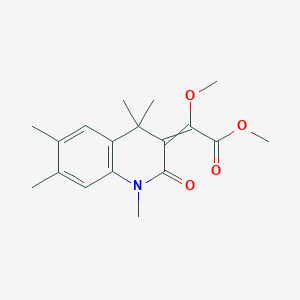
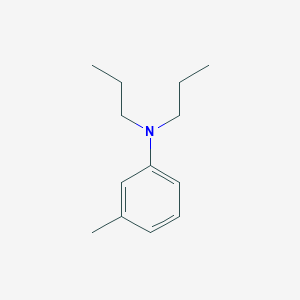
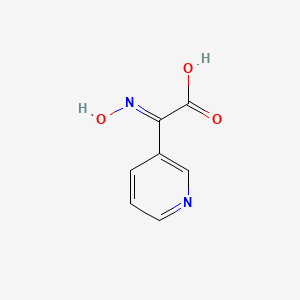
![[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate](/img/structure/B13804920.png)
